molecular formula C12H12 B047081 1,3-Dimethylnaphthalene CAS No. 575-41-7

1,3-Dimethylnaphthalene

Cat. No.: B047081
CAS No.: 575-41-7
M. Wt: 156.22 g/mol
InChI Key: QHJMFSMPSZREIF-UHFFFAOYSA-N
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Description

1,3-Dimethylnaphthalene is an aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is a derivative of naphthalene, where two methyl groups are substituted at the 1 and 3 positions of the naphthalene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylnaphthalene can be synthesized through several methods. One common method involves the isomerization of other dimethylnaphthalene isomers in the presence of a solid zeolitic isomerization catalyst. This process typically occurs in the liquid phase at temperatures ranging from 200°C to 400°C .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic isomerization of dimethylnaphthalene mixtures derived from refinery or coal-derived streams. The process involves the use of catalysts such as beta zeolite or acidic ultrastable Y-type crystalline zeolite .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylnaphthalene is primarily related to its aromatic ring structure. The reactivity of the molecule arises from the presence of the benzene ring, which consists of six carbon atoms connected by alternating single and double bonds. This structure allows for various chemical reactions, including electrophilic substitution and oxidation .

Comparison with Similar Compounds

1,3-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers, such as:

  • 1,2-Dimethylnaphthalene
  • 1,4-Dimethylnaphthalene
  • 1,5-Dimethylnaphthalene
  • 1,6-Dimethylnaphthalene
  • 1,7-Dimethylnaphthalene
  • 1,8-Dimethylnaphthalene
  • 2,3-Dimethylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 2,7-Dimethylnaphthalene

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. For example, the position of the methyl groups affects the compound’s boiling point, melting point, and reactivity in various chemical reactions .

Properties

IUPAC Name

1,3-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3
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InChI Key

QHJMFSMPSZREIF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C
Source PubChem
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID9060360
Record name 1,3-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1,3-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,3-Dimethylnaphthalene
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CAS No.

575-41-7, 111495-85-3
Record name 1,3-Dimethylnaphthalene
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Record name 1,3-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dimethylnaphthalene?

A1: this compound has the molecular formula C12H12 and a molecular weight of 156.22 g/mol.

Q2: Are there any distinctive spectroscopic characteristics of this compound?

A: Yes, researchers have utilized high-resolution Fourier-transform microwave spectroscopy to characterize the rotational spectra of this compound. [] This technique provides valuable insights into its molecular structure and properties.

Q3: What is known about the stability of this compound in different environments?

A: this compound has been found to persist in the environment, notably adsorbing to polystyrene debris in marine environments, highlighting its potential as both a source and sink for polycyclic aromatic hydrocarbons (PAHs). []

Q4: Has this compound been utilized in any catalytic applications?

A: While not directly used as a catalyst, this compound serves as a valuable probe molecule in studying reaction mechanisms. Researchers have investigated its hydrocracking in the presence of coal and other additives to understand coal liquefaction processes. [, ] These studies provide insights into hydrogen atom transfer and selectivity in complex reaction environments.

Q5: Have computational methods been applied to study this compound?

A: Yes, density functional theory (DFT) calculations have been employed to understand the reactivity and selectivity of this compound in various reactions. For example, DFT calculations have been used to predict barriers to methyl internal rotation within the molecule. []

Q6: How do structural modifications of this compound affect its reactivity?

A: Studies have shown that the position of methyl groups on the naphthalene ring influences reactivity. For example, this compound exhibits preferential metalation at the 3-position when treated with potassium diisopropylamide, contrasting predictions based solely on LUMO amplitudes. [] This highlights the complex interplay of electronic and steric factors governing reactivity in substituted naphthalenes.

Q7: Is there information available on the toxicity of this compound?

A: Research indicates that this compound exhibits toxicity to cod embryos at specific developmental stages, with effects including developmental abnormalities and reduced survival rates. [] This underscores the importance of understanding the ecological impact of this compound.

Q8: What analytical methods are commonly used to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the detection and quantification of this compound in various matrices. [, ] This technique offers high sensitivity and selectivity, allowing researchers to analyze complex mixtures containing this compound. Solid phase microextraction (SPME) is often used in conjunction with GC/MS to enhance sensitivity. [, ]

Q9: What are the environmental concerns associated with this compound?

A: As a polycyclic aromatic hydrocarbon (PAH), this compound raises concerns due to its persistence in the environment and potential toxicity. Studies have documented its presence in marine environments, where it adsorbs to plastic debris and potentially impacts marine life. [] Its bioaccumulation in sheepshead minnows has also been investigated, with findings suggesting that alkylation influences bioconcentration and metabolism. []

Q10: What is known about the degradation of this compound in the environment?

A: Research has explored the degradation of this compound under simulated atmospheric conditions, particularly its reaction with hydroxyl radicals. [] This reaction leads to the formation of various oxidation products, providing insights into its atmospheric fate.

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